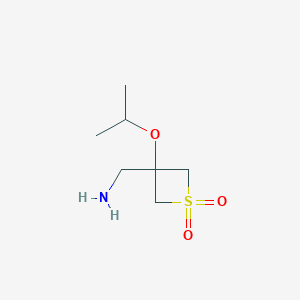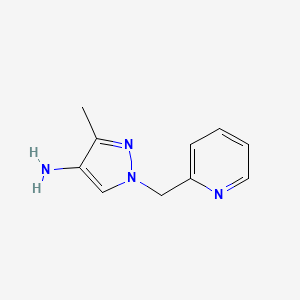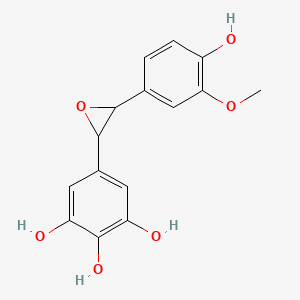
Gnetumelin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnetumelin C is a stilbene derivative isolated from the plant Gnetum montanum. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin A and Gnetumelin B . The molecular formula of this compound is C15H14O6, and it has a molecular weight of 290.271 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gnetumelin C involves the isolation of the compound from the plant Gnetum montanum. The isolation process typically includes extraction, purification, and spectroscopic analysis to confirm the structure . Specific synthetic routes and reaction conditions for this compound are not widely documented in the literature.
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum montanum.
Análisis De Reacciones Químicas
Types of Reactions
Gnetumelin C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Gnetumelin C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: The compound is investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: The compound’s properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Gnetumelin C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biological processes, such as inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Gnetumelin C is similar to other stilbene derivatives, such as Gnetumelin A and Gnetumelin B . These compounds share a common stilbene backbone but differ in their functional groups and structural arrangements.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of particular functional groups that confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14O6 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
5-[3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C15H14O6/c1-20-12-6-7(2-3-9(12)16)14-15(21-14)8-4-10(17)13(19)11(18)5-8/h2-6,14-19H,1H3 |
Clave InChI |
KMLPKFCOHRKIBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


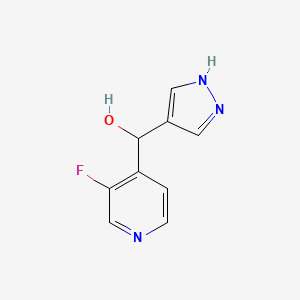
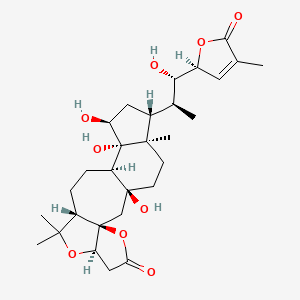
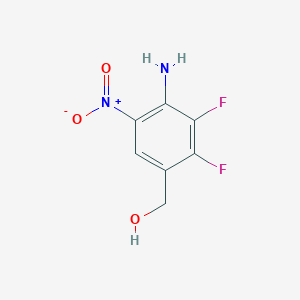
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid](/img/structure/B13065984.png)


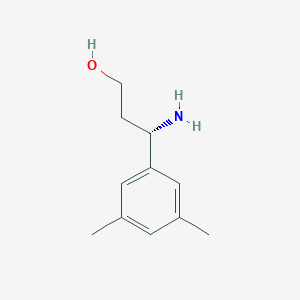
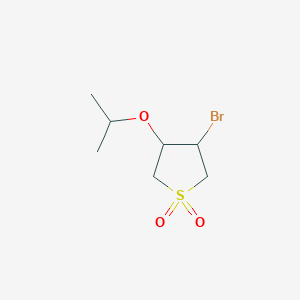
![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
![(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
